2-Propenoyl azide, 3-(4-bromophenyl)-
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Overview
Description
2-Propenoyl azide, 3-(4-bromophenyl)-: is an organic compound with the molecular formula C9H6BrN3O and a molecular weight of 252.07 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a propenoyl azide moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoyl azide, 3-(4-bromophenyl)- typically involves the reaction of 3-(4-bromophenyl)-2-propenoyl chloride with sodium azide. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired azide compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Propenoyl azide, 3-(4-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, organic solvents (e.g., dichloromethane).
Cycloaddition Reactions: Copper(I) catalysts, organic solvents.
Reduction Reactions: Lithium aluminum hydride, ether solvents.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Corresponding amine derivatives.
Scientific Research Applications
2-Propenoyl azide, 3-(4-bromophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of triazole-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoyl azide, 3-(4-bromophenyl)- involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can form covalent bonds with various substrates, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)-2-propenoyl azide
- 3-(4-Methylphenyl)-2-propenoyl azide
- 3-(4-Fluorophenyl)-2-propenoyl azide
Comparison: 2-Propenoyl azide, 3-(4-bromophenyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Compared to its chloro, methyl, and fluoro analogs, the bromine atom provides distinct electronic and steric effects, making this compound particularly useful in specific synthetic applications .
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-enoyl azide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-8-4-1-7(2-5-8)3-6-9(14)12-13-11/h1-6H/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRUDSODWCYZBP-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N=[N+]=[N-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N=[N+]=[N-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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